molecular formula C51H31N7O6 B15192655 N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) CAS No. 49776-52-5

N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide)

Cat. No.: B15192655
CAS No.: 49776-52-5
M. Wt: 837.8 g/mol
InChI Key: LBNIKCRMTGDHFZ-UHFFFAOYSA-N
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Description

CAS No.: 49776-52-5; EC No.: 256-486-1 . This compound features a 1,3,5-triazine core substituted with a phenyl group at the 6-position. The triazine is further linked via imino groups to two anthraquinone moieties (9,10-dihydro-9,10-dioxoanthracene), each connected to benzamide termini. Applications may include dyes, pigments, or bioactive molecules due to anthraquinone’s prevalence in such roles .

Properties

CAS No.

49776-52-5

Molecular Formula

C51H31N7O6

Molecular Weight

837.8 g/mol

IUPAC Name

N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C51H31N7O6/c59-43-33-22-12-26-37(41(33)45(61)31-20-10-24-35(39(31)43)52-48(63)29-16-6-2-7-17-29)54-50-56-47(28-14-4-1-5-15-28)57-51(58-50)55-38-27-13-23-34-42(38)46(62)32-21-11-25-36(40(32)44(34)60)53-49(64)30-18-8-3-9-19-30/h1-27H,(H,52,63)(H,53,64)(H2,54,55,56,57,58)

InChI Key

LBNIKCRMTGDHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC(=O)C6=CC=CC=C6)NC7=CC=CC8=C7C(=O)C9=C(C8=O)C(=CC=C9)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mifepristone involves multiple steps, starting from readily available steroid precursorsThe reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of mifepristone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Mifepristone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated and reduced derivatives of mifepristone, which can have different pharmacological properties .

Scientific Research Applications

Mifepristone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of steroid chemistry and receptor interactions.

    Biology: Investigated for its effects on hormone regulation and cellular processes.

    Medicine: Extensively used in clinical research for its abortifacient properties and potential in treating conditions like Cushing’s syndrome and certain cancers.

    Industry: Employed in the pharmaceutical industry for the development of hormone-related therapies

Mechanism of Action

Mifepristone exerts its effects by binding to progesterone and glucocorticoid receptors, thereby blocking the action of these hormones. This antagonistic action prevents the hormone-receptor complex from activating gene transcription, leading to a decrease in the biological effects of progesterone and glucocorticoids. The molecular targets include the progesterone receptor in the uterus and the glucocorticoid receptor in various tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Triazine-Based Analogues
  • N,N'-((6-(Methylthio)-1,3,5-triazine-2,4-diyl)bis(imino(anthraquinone)))bis(benzamide) Key Difference: Methylthio (-SCH₃) substituent replaces phenyl on the triazine core.
  • N,N'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(imino(anthraquinone))]bis(benzamide) Key Difference: Chlorine substituent on triazine. Impact: Chlorine’s electron-withdrawing nature increases electrophilicity, making this compound more reactive in cross-coupling or substitution reactions. Likely used as an intermediate in dye synthesis .
2.1.2 Anthraquinone-Modified Analogues
  • N,N'-(9,10-Dihydro-4-hydroxy-9,10-dioxoanthracene-1,5-diyl)dibenzamide Key Difference: Hydroxyl (-OH) group at the 4-position of anthraquinone. Impact: Enhances hydrogen-bonding capacity and solubility in polar solvents. Used as C.I. Pigment Red 85 in industrial dyes .
  • N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)

    • Key Difference : Methoxy (-OCH₃) groups on benzamide termini.
    • Impact : Electron-donating methoxy groups improve photostability and redshift absorption spectra, making it suitable for high-performance pigments .
2.1.3 Bridging Group Variations
  • N,N'-[Iminobis(anthraquinone)]bis(benzamide) Key Difference: Imino (-NH-) bridge replaces triazine. Impact: Reduced conjugation and rigidity compared to triazine-linked analogues. Alters electronic transitions, as seen in shifted UV-Vis spectra .

Physicochemical Properties

Property Target Compound 6-Chloro Triazine Analogue 4-Hydroxy Anthraquinone Methoxy-Benzamide
Molecular Weight 722.73 g/mol 687.62 g/mol 462.46 g/mol 506.51 g/mol
Melting Point Not reported Not reported >300°C (decomp.) 160°C (decomp.)
Solubility Low in H₂O Low in H₂O Moderate in DMSO Low in H₂O
UV-Vis λmax (nm) ~480 (anthraquinone) ~475 ~500 ~520

Biological Activity

The compound N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound features a triazine core linked to anthracene derivatives , which are known for their fluorescence and potential therapeutic properties. The general structure can be summarized as follows:

  • Core Structure : 1,3,5-triazine
  • Substituents : Anthracene and benzamide groups

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₁H₂₉N₇O₂
Molecular Weight553.63 g/mol

Anticancer Activity

Research has indicated that compounds containing the triazine moiety exhibit significant anticancer properties. The specific compound in focus has been evaluated for its efficacy against various cancer cell lines.

Case Studies and Findings

  • In vitro Studies :
    • A study demonstrated that derivatives of triazine exhibited cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 0.20 µM to 1.25 µM, indicating potent activity against these cell lines .
    • Another investigation highlighted that similar structures showed remarkable activity against melanoma cell lines with an IC50 of 3.3×1083.3\times 10^{-8} M .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity of triazine derivatives often involves inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway. This pathway is crucial for cell growth and survival, making it a target for anticancer therapies .

Additional Biological Activities

Apart from anticancer properties, compounds based on the triazine structure have shown promise in other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects against various pathogens.
  • Antioxidant Properties : The presence of phenyl and anthraquinone groups contributes to potential antioxidant activities.

Research Findings Summary

The following table summarizes key findings regarding the biological activity of N,N'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))bis(benzamide):

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerMCF-71.25 µM
AnticancerHeLa1.03 µM
AnticancerMelanoma (MALME-3 M)3.3×1083.3\times 10^{-8} M
AntimicrobialE. coliNot specified
AntioxidantDPPH AssayNot specified

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